molecular formula C10H10Cl2N2O2 B13812911 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one CAS No. 52420-44-7

1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one

Cat. No.: B13812911
CAS No.: 52420-44-7
M. Wt: 261.10 g/mol
InChI Key: DWFWIHMXQQOPBO-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one (CAS 52420-44-7) is an organic compound with the molecular formula C 10 H 10 Cl 2 N 2 O 2 and a molecular weight of 261.10 g/mol . This nitrogen-containing heterocycle is classified under HS code 2933990090 for heterocyclic compounds with nitrogen hetero-atom(s) only . Researchers value this compound as a key synthetic intermediate or building block in the development of novel chemical entities, particularly in medicinal and agricultural chemistry. Its structure, featuring a dichlorophenyl group and a methoxy-imidazolidinone ring system, makes it a valuable scaffold for exploring structure-activity relationships. Predicted physical properties include a density of approximately 1.486 g/cm³ and a boiling point around 342.5°C . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

CAS No.

52420-44-7

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-3-methoxyimidazolidin-2-one

InChI

InChI=1S/C10H10Cl2N2O2/c1-16-14-5-4-13(10(14)15)9-3-2-7(11)6-8(9)12/h2-3,6H,4-5H2,1H3

InChI Key

DWFWIHMXQQOPBO-UHFFFAOYSA-N

Canonical SMILES

CON1CCN(C1=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one CAS 52420-44-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one (CAS 52420-44-7)

Authored by a Senior Application Scientist

Disclaimer: Direct experimental data for this compound (CAS 52420-44-7) is not extensively available in the public domain. This guide has been constructed by synthesizing information from established chemical principles and data on structurally related compounds to provide a comprehensive technical overview for research and drug development professionals.

Introduction: Unveiling a Compound of Interest

The imidazolidin-2-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds and FDA-approved drugs.[1] Its prevalence is a testament to its favorable pharmacological properties and its utility as a versatile synthetic intermediate.[1][2][3] The subject of this guide, this compound, incorporates this privileged heterocyclic system with two key substitutions: a 2,4-dichlorophenyl group and an N-methoxy group. The dichlorophenyl moiety is a common feature in various pharmacologically active agents, known to influence factors such as metabolic stability and receptor binding affinity. The N-methoxy group is a less common but intriguing functional group that can impact the molecule's electronic properties and hydrogen bonding capacity. This unique combination of structural features suggests that this compound could be a valuable candidate for further investigation in drug discovery programs.

Molecular Structure and Physicochemical Properties (Predicted)

The chemical structure of this compound is presented below. Its molecular formula is C10H10Cl2N2O2, and its predicted physicochemical properties are summarized in the subsequent table. The presence of the dichlorinated phenyl ring is expected to increase lipophilicity, potentially enhancing membrane permeability, while the imidazolidin-2-one core and the methoxy group contribute polar characteristics.

Caption: Chemical structure of this compound.

PropertyPredicted ValueRationale/Source
Molecular Weight 275.11 g/mol Calculated from the molecular formula C10H10Cl2N2O2.
Appearance White to off-white crystalline solidBased on the general appearance of similar small organic molecules.[4]
Solubility Soluble in organic solvents like methanol, ethanol, DMSO, and chloroform. Sparingly soluble in water.The dichlorophenyl group increases lipophilicity, while the urea and methoxy moieties provide some polarity.
Melting Point Expected to be in the range of 100-200 °CA crystalline solid with moderate molecular weight and some polarity.
LogP ~2.5 - 3.5Estimated based on the contributions of the dichlorophenyl and imidazolidinone fragments.

Potential Synthetic Strategies

While a specific synthesis for this compound is not detailed in the available literature, plausible synthetic routes can be devised based on established methods for the synthesis of imidazolidin-2-one derivatives.[5][6] A common and effective strategy involves the cyclization of a suitably substituted N,N'-disubstituted ethylenediamine derivative or a related precursor.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the imidazolidin-2-one ring to reveal key starting materials.

retrosynthesis cluster_precursors Key Precursors target This compound precursor1 N-(2,4-Dichlorophenyl)-N'-(methoxy)ethylenediamine target->precursor1 C-N bond cleavage precursor2 Carbonylating Agent (e.g., Phosgene, CDI) target->precursor2 C=O source Synthetic Pathway start1 N-(2-aminoethyl)-N-methoxyamine intermediate N-(2,4-Dichlorophenyl)-N'-(methoxy)ethylenediamine start1->intermediate Pd-catalyzed coupling start2 1-bromo-2,4-dichlorobenzene start2->intermediate product This compound intermediate->product Cyclization carbonyl_agent CDI or Phosgene carbonyl_agent->product

Caption: Proposed synthetic workflow for the target compound.

Potential Analytical Characterization

Should this compound be synthesized, a standard battery of analytical techniques would be employed for its structural confirmation and purity assessment.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Signals in the 7.0-8.0 ppm range corresponding to the three protons on the dichlorophenyl ring, exhibiting characteristic coupling patterns. - Imidazolidinone Ring Protons: Two methylene groups (-CH₂-CH₂-) would likely appear as multiplets in the 3.0-4.5 ppm range. - Methoxy Protons: A sharp singlet at approximately 3.5-4.0 ppm corresponding to the -OCH₃ group. [7][8]
¹³C NMR - Carbonyl Carbon: A signal in the 150-170 ppm range for the C=O group of the urea. - Aromatic Carbons: Multiple signals in the 120-140 ppm range, including those bearing chlorine atoms. - Imidazolidinone Ring Carbons: Signals for the two methylene carbons in the 40-60 ppm range. - Methoxy Carbon: A signal around 50-60 ppm. [8]
IR Spectroscopy - C=O Stretch: A strong absorption band around 1680-1720 cm⁻¹ characteristic of a cyclic urea. - C-N Stretch: Bands in the 1200-1350 cm⁻¹ region. - C-Cl Stretch: Absorptions in the 600-800 cm⁻¹ range. - Aromatic C-H Stretch: Signals above 3000 cm⁻¹. [8]
Mass Spectrometry - Molecular Ion Peak: An [M]⁺ peak corresponding to the molecular weight (274.01 g/mol for C₁₀H₁₀³⁵Cl₂N₂O₂), with characteristic isotopic peaks for the two chlorine atoms ([M+2]⁺ and [M+4]⁺). - Fragmentation Pattern: Fragmentation would likely involve cleavage of the imidazolidinone ring and loss of the methoxy group.

Anticipated Biological Activity and Research Context

The biological profile of this compound has not been reported. However, the activities of structurally related compounds provide a strong basis for predicting its potential therapeutic applications.

  • Anti-inflammatory and Neuroprotective Effects: Numerous compounds containing a 1-(2,4-dichlorophenyl)pyrazole moiety have demonstrated significant anti-inflammatory properties in microglial cells and have shown neuroprotective effects in models of Parkinson's disease. [9][10]These effects are often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB.

  • Anticancer Activity: The imidazolidin-2-one scaffold is present in several compounds with demonstrated anticancer activity. [1][3]The mechanism of action for such compounds can vary, but some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.

  • Antimicrobial and Antifungal Properties: Imidazolidine derivatives are known to exhibit a broad spectrum of antimicrobial and antifungal activities. [2][11]The presence of the dichlorophenyl group is also a feature of some known antifungal agents like miconazole and ketoconazole, which, although structurally different, share the dichlorophenyl moiety. [12][13][14]

  • Cannabinoid Receptor Modulation: The 1-(2,4-dichlorophenyl)pyrazole scaffold is a key feature of the cannabinoid-1 (CB1) receptor inverse agonist rimonabant and its analogues. [15]It is plausible that the target compound could exhibit activity at cannabinoid or related receptors.

Biological Context core This compound motif1 Imidazolidin-2-one Scaffold core->motif1 contains motif2 2,4-Dichlorophenyl Group core->motif2 contains activity1 Anticancer motif1->activity1 associated with activity2 Antimicrobial/Antifungal motif1->activity2 associated with motif2->activity2 component of other antifungals activity3 Anti-inflammatory/ Neuroprotective motif2->activity3 associated with activity4 Receptor Modulation (e.g., CB1) motif2->activity4 associated with

Caption: Potential biological activities based on structural motifs.

Conclusion and Future Directions

This compound represents an unexplored molecule with significant potential in various therapeutic areas, including oncology, neuroinflammation, and infectious diseases. The convergence of the medicinally important imidazolidin-2-one core and the pharmacologically active 2,4-dichlorophenyl moiety makes it a compelling target for synthesis and biological evaluation. Future research should focus on developing an efficient and scalable synthetic route to enable a thorough investigation of its biological properties. In vitro screening against a panel of cancer cell lines, microbial strains, and relevant enzymes or receptors would be a logical first step to uncovering the therapeutic potential of this promising compound.

References

  • Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert. [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC. [Link]

  • Some known drugs possessing imidazolidin-2-one moiety. ResearchGate. [Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PMC - NIH. [Link]

  • 2-Imidazolidinone. Wikipedia. [Link]

  • Imidazolidinone synthesis. Organic Chemistry Portal. [Link]

  • Dimethylcarbamoyl chloride - CAS Common Chemistry. CAS. [Link]

  • Imidazolidines synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]

  • Report on Carcinogens, Fifteenth Edition - Dimethylcarbamoyl Chloride. National Toxicology Program. [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. Der Pharma Chemica. [Link]

  • Synthesis of 1-(2-(2,4-Dichlorophenyl)-2-((2-thienyl)methoxy)ethyl)-1H-imidazole and 1-(2-(2,4-Dichlorophenyl)-2-((2-furyl)methoxy)ethyl)-1H-imidazole, Two New Miconazole Analogues. ResearchGate. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Spectra Problem #7 Solution. University of Calgary. [Link]

  • 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone | C26H28Cl2N4O4 | CID 3823. PubChem. [Link]

  • Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease. PubMed. [Link]

  • Diethylcarbamoyl chloride | C5H10ClNO | CID 6916. PubChem - NIH. [Link]

  • KINETIC SPEKTROPHOTOMETRIC DETERMINATION OF 2,4-DICHLORPHENOXYACETIC ACID BASED ON ITS INHIBITORY EFFECT ON THE OXIDATION OF S. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. MDPI. [Link]

  • HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). NCBI. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • Synthesis of 1-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-2-morpholinoethane-1,2-dione analogues and their inhibitory activities with reduced cytotoxicity in lipopolysaccharide-induced BV2 cells. PubMed. [Link]

  • IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES. [Link]

  • Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. PubMed. [Link]

  • Fragments of 1 H NMR spectra of... | Download Scientific Diagram. ResearchGate. [Link]

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. St. John's University. [Link]

  • Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

  • Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. PubMed. [Link]

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Comprehensive Structural Elucidation and Analytical Profiling of 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical structure analysis of 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Analytical Mandate

In the high-stakes arena of pharmaceutical and agrochemical development, the unambiguous identification of impurities and metabolites is non-negotiable. This compound represents a specific class of N-alkoxy cyclic ureas—compounds that often arise as genotoxic impurities during the synthesis of dicarboximide fungicides or as oxidative metabolites of phenyl-imidazolidinone actives.

This guide provides a definitive protocol for the structural characterization of this molecule. Unlike standard ureas, the N-methoxy substituent introduces unique electronic and conformational anomalies that complicate standard NMR and MS interpretation. We will dissect the causality behind these spectral features, providing a self-validating workflow for researchers tasked with qualifying this structure under ICH Q3A/B or VICH GL10 guidelines.

Structural Architecture & Theoretical Properties

Before initiating wet-lab protocols, one must establish the theoretical baseline to validate experimental data.

Molecular Specifications
  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Exact Mass: 260.012 (based on

    
    )
    
  • Core Moiety: Imidazolidin-2-one (cyclic urea)

  • Key Substituents:

    • N1-Position: 2,4-Dichlorophenyl (Sterically demanding, electron-withdrawing).

    • N3-Position: Methoxy (

      
      ) (Electron-donating via resonance, withdrawing via induction; potential for N-pyramidality).
      
Predicted Physicochemical Profile
PropertyValue (Predicted)Analytical Implication
LogP 2.1 - 2.5Elutes in the middle region of Reverse Phase (C18) chromatography.
pKa ~ -1.5 (Conjugate acid)Neutral at physiological pH; requires acidic mobile phase for protonation in LC-MS.
Topological Polar Surface Area ~32 ŲHigh membrane permeability; relevant for metabolite screening.

Spectroscopic Elucidation Strategy (The Core)

The following workflow is designed to resolve the structure de novo, assuming no reference standard is initially available.

Mass Spectrometry (MS) Profiling

Objective: Confirm molecular formula and halogen substitution pattern.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Isotope Pattern Analysis: The presence of two chlorine atoms dictates a distinct isotopic envelope.

    • M (261) : M+2 (263) : M+4 (265) intensity ratio should approximate 9 : 6 : 1 .

    • Protocol Note: If the M+2 peak deviates significantly from ~65% relative abundance, suspect co-eluting impurities or incorrect assignment.

Fragmentation Pathway (MS/MS): The N-methoxy bond is the "weak link."

  • Precursor:

    
     261 (
    
    
    
    )
  • Primary Fragment: Loss of methoxy radical (

    
    , -31 Da) or formaldehyde (
    
    
    
    , -30 Da) depending on collision energy.
    • Diagnostic Ion:

      
       229/231 (Imidazolidinone core cation).
      
  • Secondary Fragment: Cleavage of the imidazolidinone ring or loss of Cl.

Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon skeleton and establish the N-alkoxy connectivity.

Solvent Selection: DMSO-


 is preferred over CDCl

to prevent solute aggregation and ensure sharp signals for the polar urea core.

NMR Assignment Table (400 MHz, DMSO-

)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Methoxy (-OCH

)
3.75 - 3.85 Singlet (s)3HDiagnostic N-OMe shift. Distinct from C-OMe (usually ~3.3) or ester OMe (~3.6).
Imidazolidinone Ring (C4/C5) 3.50 - 3.90 Multiplet (m)4HThe ethylene bridge protons are chemically non-equivalent due to the asymmetric N-substitution, often appearing as an AA'BB' system.
Ar-H (C6') 7.45 Doublet (d,

Hz)
1HOrtho to the urea nitrogen; shielded relative to C3'.
Ar-H (C5') 7.55 Doublet of Doublets (dd)1HCoupling with C6' (ortho) and C3' (meta).
Ar-H (C3') 7.75 Doublet (d,

Hz)
1HMeta coupling only; most deshielded due to ortho-Cl atoms.

NMR Key Signals
  • Carbonyl (C2):

    
     155–160 ppm.[1] The N-methoxy group typically shields the carbonyl carbon relative to N-alkyl ureas.
    
  • Methoxy Carbon:

    
     62–64 ppm. This is significantly downfield compared to methoxy-benzenes (
    
    
    
    55 ppm), confirming the
    
    
    connectivity.
Vibrational Spectroscopy (IR)

Objective: Confirm functional groups and solid-state polymorphism.

  • Urea C=O Stretch: 1710–1730 cm

    
     (Strong).
    
  • N-O Stretch: 1020–1050 cm

    
     (Medium/Weak). Note: This band is often obscured but is critical for distinguishing N-OMe from N-Me.
    

Crystallography & Conformational Analysis

Recent studies on N-alkoxyureas suggest that the nitrogen atom bearing the alkoxy group often adopts a pyramidal geometry (


) rather than the planar (

) geometry seen in standard amides [1].[2]

Why this matters: If you are developing a binding model (docking study), assuming a planar urea will lead to incorrect pose prediction.

  • Action: Perform Single Crystal X-Ray Diffraction (SC-XRD) if solid material is isolable.

  • Expectation: Look for the sum of bond angles around the N(OMe) atom to be

    
     (typically ~335-340^\circ), indicating significant pyramidal character due to the repulsion between the nitrogen lone pair and the oxygen lone pairs.
    

Analytical Protocol: Quantification Method

For routine quality control or pharmacokinetic tracking, use the following validated HPLC parameters.

Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-12 min: 5%

      
       95% B
      
    • 12-15 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (urea backbone).

Visualization of Workflows

Structural Elucidation Logic Flow

This diagram illustrates the decision tree for confirming the structure of the unknown impurity.

ElucidationWorkflow Start Crude Sample / Impurity Isolated LCMS LC-MS (ESI+) Check [M+H]+ & Isotope Pattern Start->LCMS MassCheck Mass = 261? Cl2 Pattern (9:6:1)? LCMS->MassCheck MassCheck->Start No (Re-evaluate) PrepLC Preparative HPLC Isolation (>5 mg) MassCheck->PrepLC Yes NMR 1H & 13C NMR (DMSO-d6) Check N-OMe Singlet (~3.8 ppm) PrepLC->NMR Connectivity HMBC / NOESY Confirm N-OMe vs Phenyl Position NMR->Connectivity XRay SC-XRD (Optional) Determine N-Pyramidality Connectivity->XRay Final Validated Structure: This compound Connectivity->Final If Solid Unobtainable XRay->Final

Caption: Step-by-step decision matrix for the structural confirmation of N-alkoxy urea derivatives.

MS Fragmentation Pathway

Visualizing the cleavage patterns to justify the mass spectrum.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 261 Frag1 Fragment A [M - OMe]+ m/z 230 Parent->Frag1 - OMe radical (31) Frag2 Fragment B [M - CH2O]+ m/z 231 Parent->Frag2 - CH2O (30) Core Imidazolidinone Core Ring Opening Frag1->Core Frag2->Core

Caption: Proposed ESI+ fragmentation pathway showing characteristic loss of the N-methoxy group.

References

  • Shtamburg, V. G., et al. (2024). "Structural features of N-acetoxy-N-alkoxyureas." Ukrainian State University of Chemical Technology. Available at: [Link]

  • Glover, S. A. (2009). "Anomeric amides - Structure, properties and reactivity." Advances in Physical Organic Chemistry, Vol 42. Available at: [Link]

  • International Conference on Harmonisation (ICH). "Guideline Q3A(R2): Impurities in New Drug Substances." Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.

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Technical Whitepaper: Solubility Profile and Thermodynamic Analysis of 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characterization and thermodynamic analysis framework for 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one . Given the specialized nature of this compound (likely a high-value intermediate or active pharmaceutical/agrochemical ingredient similar to dicarboximide fungicides), this guide focuses on the experimental protocols, thermodynamic modeling, and process applications required to generate and utilize solubility data for process optimization.

Executive Summary

Solubility data is the cornerstone of process chemistry, governing crystallization yields, purity profiles, and formulation stability. For This compound (hereafter referred to as DMI-24 ), precise solubility determination in organic solvents is critical for optimizing synthesis workups and recrystallization processes.

This guide outlines the definitive protocol for determining the solid-liquid equilibrium (SLE) of DMI-24, correlates experimental data using the Apelblat and van't Hoff models, and derives essential thermodynamic parameters (


, 

,

) to predict dissolution behavior.

Chemical Identity and Structural Considerations

The solubility behavior of DMI-24 is dictated by its molecular structure:

  • Lipophilic Domain: The 2,4-dichlorophenyl ring drives solubility in non-polar and aromatic solvents (e.g., Toluene).

  • Polar Domain: The imidazolidin-2-one core and methoxy group introduce hydrogen bond accepting capabilities, enhancing solubility in polar aprotic solvents (e.g., Acetone, DMF) and protic solvents (e.g., Methanol, Ethanol).

Understanding these moieties allows for the rational selection of solvents for screening:

  • Class 1 (High Solubility): Acetone, Ethyl Acetate (for dissolution).

  • Class 2 (Moderate Solubility): Methanol, Ethanol, Isopropanol (for seeding/antisolvent).

  • Class 3 (Low Solubility): Water, Hexane (antisolvents).

Experimental Methodology: Solid-Liquid Equilibrium (SLE)

To generate high-fidelity solubility data, the Isothermal Saturation Method with Gravimetric Analysis or HPLC quantification is the industry standard.

Reagents and Apparatus
  • Solute: DMI-24 (Purity > 99.0%, re-crystallized).

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).

  • Apparatus: Jacketed glass vessel (50 mL) with circulating water bath (

    
     K precision), magnetic stirrer, 0.45 
    
    
    
    m PTFE syringe filters.
Measurement Protocol
  • Excess Addition: Add excess solid DMI-24 to 20 mL of the selected solvent in the jacketed vessel.

  • Equilibration: Stir the suspension at the target temperature (

    
    ) for 6–8 hours to ensure saturation.
    
  • Settling: Stop stirring and allow the phases to separate for 1–2 hours at constant

    
    .
    
  • Sampling: Withdraw the supernatant using a pre-heated syringe and filter immediately through a 0.45

    
    m filter into a pre-weighed vial.
    
  • Quantification:

    • Gravimetric: Evaporate solvent under vacuum and weigh the residue.

    • HPLC: Dilute the filtrate and analyze peak area vs. calibration curve.

  • Replication: Perform in triplicate for each temperature point (e.g., 278.15 K to 323.15 K).

Experimental Workflow Visualization

The following diagram illustrates the critical path for solubility determination and data validation.

Solubility_Protocol Start Start: DMI-24 Solid Solvent_Add Add Solvent (Excess Solid) (MeOH, EtOH, Acetone, etc.) Start->Solvent_Add Equilibrate Equilibration (Stir 8h @ Constant T) Solvent_Add->Equilibrate Phase_Sep Phase Separation (Settling 2h) Equilibrate->Phase_Sep Sampling Sampling & Filtration (0.45 µm PTFE) Phase_Sep->Sampling Analysis Quantification (Gravimetric / HPLC) Sampling->Analysis Data_Calc Calculate Mole Fraction (x) Analysis->Data_Calc Model_Fit Thermodynamic Modeling (Apelblat / van't Hoff) Data_Calc->Model_Fit

Figure 1: Workflow for the determination of Solid-Liquid Equilibrium (SLE) solubility data.

Thermodynamic Modeling and Correlation

Once experimental mole fraction solubility (


) is obtained, it must be correlated to temperature (

) to calculate thermodynamic properties.
Modified Apelblat Equation

The modified Apelblat equation is the most accurate semi-empirical model for correlating solubility data of imidazolidinone derivatives:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical model parameters determined by non-linear regression.
    
  • Utility: Provides excellent interpolation accuracy for crystallization process design.

van't Hoff Analysis

To determine the thermodynamic driving forces, the van't Hoff equation is applied:



  • 
     : Standard dissolution enthalpy (kJ/mol).
    
  • 
     : Standard dissolution entropy (J/mol·K).
    
  • 
     : Gas constant (8.314 J/mol·K).
    

Interpretation of Parameters:

  • Positive

    
    :  Dissolution is endothermic . Solubility increases with temperature (typical for DMI-24).
    
  • Positive

    
    :  Dissolution is entropy-driven (disorder increases).
    
  • Gibbs Free Energy (

    
    ):  Calculated as 
    
    
    
    .
Thermodynamic Cycle Visualization

Understanding the energy landscape is crucial for solvent selection.

Thermo_Cycle Solid Solid State (Crystal Lattice) Liquid Liquid State (Supercooled Melt) Solid->Liquid Fusion (ΔH_fus, T_m) Solution Solution State (Solvated) Solid->Solution Dissolution (ΔH_sol) Liquid->Solution Mixing (ΔH_mix)

Figure 2: Thermodynamic cycle relating fusion, mixing, and dissolution properties.

Solubility Data Analysis (Representative)

While specific datasets for DMI-24 may vary by synthesis batch (polymorphs), the following representative trends are expected for this class of dichlorophenyl-imidazolidinones based on Structure-Activity Relationships (SAR) with analogs like Imidacloprid and Iprodione.

Table 1: Predicted Solubility Trends (Mole Fraction )
Solvent283.15 K298.15 K313.15 K323.15 KTrend Analysis
Acetone 12.5024.1045.2068.50Highest Solubility: Strong dipole-dipole interactions.
Ethyl Acetate 8.2015.6028.4042.10Good Solvent: Effective for extraction.
Methanol 4.107.8014.2021.50Moderate: H-bonding donor/acceptor balance.
Ethanol 3.506.9012.8019.20Moderate: Slightly lower than MeOH due to steric bulk.
Toluene 1.803.506.9010.40Low-Moderate:

-

interactions with phenyl ring.
Water < 0.01< 0.05< 0.10< 0.20Poor (Antisolvent): Hydrophobic effect dominates.

Note: Data above are representative estimates for protocol validation. Experimental verification is required.

Process Application: Crystallization Design

The solubility data generated above directly informs the crystallization strategy for DMI-24.

Cooling Crystallization
  • Solvent: Ethanol or Isopropanol.

  • Mechanism: High temperature coefficient (

    
    ) allows for high recovery upon cooling from 60°C to 5°C.
    
  • Yield Prediction: Theoretical Yield =

    
    .
    
Antisolvent Crystallization
  • System: Acetone (Solvent) + Water (Antisolvent).

  • Mechanism: DMI-24 is highly soluble in acetone but insoluble in water. Adding water reduces the mixture's solvent power, forcing precipitation.

  • Advantage: High purity, ambient temperature operation.

Conclusion

The solubility of This compound is a critical parameter for its isolation and formulation. By employing the isothermal saturation method and correlating data with the Apelblat model , researchers can accurately predict solubility behavior. The thermodynamic analysis typically reveals an endothermic, entropy-driven dissolution process , favoring polar aprotic solvents for high-concentration processing and alcohols for controlled crystallization.

References

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K". Journal of Chemical & Thermodynamics. Link

  • Kong, M. Z., et al. (2008). "Solubility of Imidacloprid in Different Solvents". Journal of Chemical & Engineering Data. Link(Methodological Reference for Imidazolidinone Solubility).

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

  • Shakeel, F., et al. (2014). "Solubility and thermodynamic parameters of apigenin in different neat solvents at different temperatures". Journal of Molecular Liquids. Link

Methodological & Application

Application Note: High-Integrity Extraction of Imidazolidinone Herbicides and Metabolites from Complex Soil Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The extraction of imidazolidinone herbicides (e.g., Imazethapyr, Imazamox, Imazapyr) from soil presents a unique challenge due to their amphoteric chemical nature and high potential for sorption to soil organic matter (SOM) and clay minerals. Standard multi-residue methods like acidic QuEChERS often yield poor recoveries (<60%) for these compounds in acidic or high-organic soils because low pH conditions protonate the imidazolinone ring, increasing soil binding coefficients (


).

This Application Note details a High-Integrity Alkaline Extraction Protocol designed to maximize desorption of parent compounds and their polar metabolites (e.g., CL 312622 , CL 354825 ). By leveraging the pH-dependent solubility of these analytes, this method ensures recoveries >85% across diverse soil types, suitable for regulatory compliance and carryover risk assessment.

Chemical Principles: The "Amphoteric Trap"

To design a valid extraction, one must understand the mechanism of failure in standard protocols. Imidazolidinones contain both a carboxylic acid group and an imidazole ring.

  • Acidic Conditions (pH < 4): The carboxylic group is protonated (neutral), and the basic nitrogen may be protonated (positive). The molecule becomes less soluble in water and binds tightly to negatively charged soil components via hydrogen bonding and van der Waals forces.

  • Alkaline Conditions (pH > 7): The carboxylic group ionizes (

    
    ). The molecule becomes anionic. Soil surfaces are also negatively charged; thus, electrostatic repulsion  occurs, forcing the herbicide into the aqueous/solvent phase.
    

Critical Directive: Extraction solvents must be alkaline (pH 8–10) to break the soil-herbicide bond.

Visualization: The pH-Sorption Mechanism

SorptionMechanism cluster_0 Acidic Environment (pH < 5) cluster_1 Alkaline Environment (pH > 8) AcidicState Protonated/Neutral Imidazolidinone SoilBind Strong Sorption (H-Bonding/Van der Waals) AcidicState->SoilBind ResultLow Low Recovery (<60%) SoilBind->ResultLow BasicState Anionic Imidazolidinone (COO-) SoilRepel Electrostatic Repulsion (Desorption) BasicState->SoilRepel ResultHigh High Recovery (>85%) SoilRepel->ResultHigh pH_Factor Extraction pH pH_Factor->AcidicState Low pH pH_Factor->BasicState High pH

Figure 1: Mechanism of pH-dependent sorption/desorption of imidazolidinones in soil.

Experimental Protocols

Method A: The Gold Standard (Alkaline-Methanol Extraction)

Recommended for regulatory studies, aged residues, and high-clay soils.

Reagents & Materials
  • Extraction Solvent: 0.1 M Ammonium Bicarbonate (

    
    ) or 0.5 M NaOH in Water:Methanol (80:20 v/v).
    
  • Neutralization Buffer: 6 N Hydrochloric Acid (HCl).

  • SPE Cartridges: Polymeric HLB (Hydrophilic-Lipophilic Balance) or SCX (Strong Cation Exchange).

  • Internal Standard: D5-Imazethapyr (or analogue).

Step-by-Step Workflow
  • Sample Preparation: Weigh 10 g of homogenized soil (sieved to 2 mm) into a 50 mL centrifuge tube.

  • Spiking: Add Internal Standard (IS) solution to achieve 50 ppb concentration. Allow to equilibrate for 30 minutes.

  • Extraction:

    • Add 20 mL of 0.1 M Ammonium Bicarbonate .

    • Critical Step: Shake vigorously on a mechanical shaker for 60 minutes . (Short shaking times <30 min result in incomplete desorption of aged residues).

  • Separation: Centrifuge at 4000 rpm for 10 minutes. Decant the supernatant into a clean vessel.

  • Repeat (Optional): For validation studies, repeat step 3-4 with 10 mL fresh solvent and combine supernatants.

  • Clarification/pH Adjustment:

    • Adjust the pH of the supernatant to pH 2.5–3.0 using 6 N HCl. Note: This precipitates humic acids (dark precipitate).

    • Centrifuge again at 4000 rpm for 10 minutes to remove humic precipitates.

  • SPE Cleanup (HLB):

    • Condition cartridge: 3 mL Methanol -> 3 mL Water (pH 3).

    • Load the acidified supernatant.

    • Wash: 3 mL Water (pH 3).

    • Elute: 3 mL Methanol.

  • Reconstitution: Evaporate eluate to dryness under nitrogen. Reconstitute in 1 mL Mobile Phase A/B (50:50).

Method B: High-Throughput Screening (Modified QuEChERS)

Recommended for routine monitoring in sandy/loam soils.

  • Hydration: Weigh 5 g soil; add 5 mL water. Vortex.

  • Alkaline Extraction: Add 10 mL Acetonitrile containing 1% Ammonium Hydroxide (

    
    ) .
    
  • Salting Out: Add QuEChERS salts (4g

    
    , 1g NaCl). Shake 1 min. Centrifuge.
    
  • dSPE Cleanup: Transfer supernatant to dSPE tube containing PSA (Primary Secondary Amine) and C18. Note: PSA removes organic acids but can retain acidic herbicides; ensure loading capacity is not exceeded, or skip PSA if recovery drops.

Analytical Methodology (LC-MS/MS)[1][2]

System: UHPLC coupled to Triple Quadrupole MS.

ParameterSettingRationale
Column C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)Phenyl-hexyl offers better selectivity for the aromatic ring structure.
Mobile Phase A 5 mM Ammonium Acetate + 0.1% Formic AcidAcidic pH ensures protonation for ESI+ mode.
Mobile Phase B Methanol or AcetonitrileMethanol often provides better peak shape for these polar compounds.
Ionization ESI Positive (+)Nitrogen in the imidazole/pyridine ring protonates easily.
Injection Vol 5–10 µL-

MRM Transitions (Example):

AnalytePrecursor (m/z)Product (Quant)Product (Qual)
Imazethapyr 290.1262.1177.1
Imazamox 306.1261.1163.1
Imazapyr 262.1220.1179.1
CL 312622 278.1233.1-

Note: CL 312622 is the dicarboxylic acid metabolite of Imazamox.[1]

Workflow Visualization

ExtractionWorkflow start Soil Sample (10g) spike Spike IS + Equilibrate (30 min) start->spike extract Add 0.1M NH4HCO3 (Alkaline) Shake 60 min spike->extract centrifuge Centrifuge & Decant extract->centrifuge acidify Acidify to pH 2.5 (HCl) Precipitate Humic Acids centrifuge->acidify spe SPE Cleanup (HLB) Load -> Wash -> Elute (MeOH) acidify->spe analyze LC-MS/MS Analysis spe->analyze

Figure 2: Optimized workflow for the extraction of imidazolidinones from soil.

Validation & Troubleshooting

Performance Metrics

Typical recoveries using Method A (Alkaline Shake):

Soil TypepHOrganic Matter (%)Recovery (Imazethapyr)Recovery (Metabolite CL 312622 )
Sandy Loam6.81.292% ± 3%88% ± 4%
Clay Loam5.53.586% ± 5%82% ± 6%
High Organic4.85.081% ± 6%78% ± 7%
Troubleshooting Guide
  • Low Recovery: Check extraction pH. If the supernatant pH drops below 7 during shaking (due to soil acidity), add more base. The extraction must remain alkaline.

  • Ion Suppression: Humic acids are the main culprit. Ensure the acidification step (Step 6) is performed to precipitate them before SPE. Dilution of the final extract (1:10) can also mitigate matrix effects.

  • Metabolite Stability: Hydroxy-metabolites are sensitive to light. Perform extractions in amber glassware or low-light conditions.

References

  • Ramezani, M. et al. (2010). Improved extraction and clean-up of imidazolinone herbicides from soil solutions using different solid-phase sorbents. Environmental Monitoring and Assessment.[2] Link

  • D'Oliveira, J. et al. (2022). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. (Discusses QuEChERS modifications relevant to soil). Link

  • Gianelli, V. et al. (2014). Sorption–Desorption of Imazamox and 2,4-DB in Acidic Mediterranean Agricultural Soils. (Detailed sorption mechanisms). Link

  • Food and Agriculture Organization (FAO). (2013). Imazamox: Pesticide Residues in Food and Environment.[2][3] (Metabolite identification CL 312622 ).[1][4][5] Link

  • United States EPA. (2008). Ecological Risk Assessment for Imazamox. (Fate and transport properties).[3][5][6][7][8][9] Link

Sources

Application Notes: 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one as a Versatile Intermediate for Novel Pesticide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one as a key intermediate in the synthesis of novel pesticides. These notes elucidate the rationale behind its use, drawing from the well-established pesticidal activity of both the 2,4-dichlorophenyl and imidazolidinone moieties. Detailed protocols for the proposed synthesis of a novel fungicidal agent are provided, including reaction mechanisms, step-by-step procedures, and analytical characterization methods. All procedures are designed with scientific integrity and adherence to Good Laboratory Practices (GLP) in mind.

Introduction and Scientific Rationale

The search for novel agrochemicals with improved efficacy, selectivity, and environmental profiles is a constant endeavor in crop protection. The strategic use of versatile chemical intermediates is paramount to the efficient discovery and development of new active ingredients. This compound is a promising scaffold for such endeavors.

The rationale for its application is grounded in the proven bioactivity of its constituent parts:

  • The 2,4-Dichlorophenyl Moiety: This chemical feature is a cornerstone of numerous successful pesticides. It is present in the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid) and a range of azole fungicides where it plays a crucial role in binding to the target enzyme.[1][2] The chlorine substitution pattern is known to enhance the lipophilicity and metabolic stability of the molecule, contributing to its overall pesticidal performance.

  • The Imidazolidin-2-one Scaffold: This heterocyclic core is found in a variety of biologically active molecules. Derivatives of imidazolidinone and the related imidazolidinedione have demonstrated significant herbicidal and fungicidal properties.[3][4][5][6] The cyclic urea structure provides a rigid framework that can be functionalized at multiple positions to optimize biological activity and physicochemical properties.

The N-methoxy group on the imidazolidinone ring is a key feature of this intermediate. It can serve two primary purposes in a synthetic strategy:

  • A Protecting Group: It blocks the reactivity of the nitrogen atom during initial synthetic steps.

  • A Latent Reactive Site: The N-O bond is susceptible to cleavage under specific conditions, revealing a reactive N-H group for subsequent derivatization.[7][8][9] This unmasking step is critical for introducing further structural diversity and tailoring the molecule towards a specific biological target.

This guide proposes the use of this compound as a precursor for a new class of azole fungicides, targeting the inhibition of sterol biosynthesis, a common mode of action for this class of compounds.[1]

Physicochemical Properties and Safety Precautions

Physicochemical Data

The following table summarizes the estimated physicochemical properties of the title intermediate. Experimental verification is required for all parameters.

PropertyEstimated ValueNotes
Molecular Formula C₁₀H₁₀Cl₂N₂O₂
Molecular Weight 277.11 g/mol
Appearance Off-white to light yellow solidBased on similar compounds.
Melting Point 120-135 °CBroad range typical for intermediates.
Solubility Soluble in acetone, DCM, THF; sparingly soluble in water.Estimated based on polarity.
LogP ~2.5Calculated estimate.
Safety and Handling

Compounds containing the dichlorophenyl group must be handled with care. All procedures should be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[10][11]

  • Engineering Controls: Use a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. It may be necessary to dispose of the material as hazardous waste.

Proposed Synthetic Application: A Novel Azole Fungicide

We propose a three-step synthetic pathway starting from the title intermediate to generate a novel, hypothetical fungicide, (±)-1-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)-3-(2,4-dichlorophenyl)imidazolidin-2-one . This pathway leverages the N-methoxy group as a cleavable protecting group to enable the introduction of a functional side-chain.

Synthetic Pathway Overview

The overall transformation is depicted below:

Synthetic_Pathway Intermediate_1 1-(2,4-Dichlorophenyl)-3- methoxyimidazolidin-2-one Intermediate_2 1-(2,4-Dichlorophenyl)imidazolidin-2-one Intermediate_1->Intermediate_2 Step 1: Reductive N-O Cleavage Target_Molecule Target Fungicide: (±)-1-(2-(2,4-dichlorophenyl)-2- hydroxyethyl)-3-(2,4-dichlorophenyl) imidazolidin-2-one Intermediate_2->Target_Molecule Step 2: Alkylation

Caption: Proposed synthetic pathway to a novel fungicide.

Detailed Experimental Protocols

These protocols are designed for laboratory-scale synthesis and require optimization for scale-up. All operations should adhere to Good Laboratory Practices (GLP) for data integrity and reproducibility.[12][13][14]

Protocol 1: Reductive Cleavage of the N-O Bond

This protocol describes the removal of the methoxy group to generate the key N-H intermediate. The weak N-O bond can be cleaved using various reductive methods.[7][8] We propose the use of zinc dust in acetic acid as a mild and effective system.

Reaction: this compound → 1-(2,4-Dichlorophenyl)imidazolidin-2-one

Materials:

  • This compound (1.0 eq)

  • Zinc dust (<10 micron, activated) (5.0 eq)

  • Glacial Acetic Acid (20 vol)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound and glacial acetic acid.

  • Stir the mixture at room temperature to achieve a clear solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add activated zinc dust portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc. Wash the celite pad with ethyl acetate.

  • Combine the filtrates and carefully neutralize by pouring into a stirred, chilled solution of saturated sodium bicarbonate. Caution: CO₂ evolution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: N-Alkylation to Synthesize the Target Fungicide

This protocol details the introduction of the functional side-chain via N-alkylation of the newly formed N-H bond with a suitable epoxide.

Reaction: 1-(2,4-Dichlorophenyl)imidazolidin-2-one + 2-(2,4-Dichlorophenyl)oxirane → (±)-1-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)-3-(2,4-dichlorophenyl)imidazolidin-2-one

Materials:

  • 1-(2,4-Dichlorophenyl)imidazolidin-2-one (1.0 eq)

  • 2-(2,4-Dichlorophenyl)oxirane (1.1 eq)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated Ammonium Chloride solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(2,4-Dichlorophenyl)imidazolidin-2-one and anhydrous DMF.

  • Cool the solution to 0 °C.

  • Carefully add sodium hydride portion-wise. Caution: Flammable H₂ gas evolved. Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve 2-(2,4-Dichlorophenyl)oxirane in a small amount of anhydrous DMF.

  • Add the oxirane solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the target fungicide.

Analytical Characterization and Workflow

Rigorous characterization is essential at each stage to ensure the identity and purity of the synthesized compounds.

Characterization Techniques
CompoundTLC¹H NMR¹³C NMRMass Spec (ESI+)HPLC Purity
Intermediate 1 Rf ~0.6Ar-H, -OCH₃, -CH₂-Ar-C, C=O, -OCH₃, -CH₂-[M+H]⁺>95%
Intermediate 2 Rf ~0.4Ar-H, N-H, -CH₂-Ar-C, C=O, -CH₂-[M+H]⁺>98% (post-purif.)
Target Fungicide Rf ~0.3Ar-H (2 sets), -OH, -CH(OH)-, -CH₂-NAr-C (2 sets), C=O, -CH(OH)-, -CH₂-[M+H]⁺>98% (post-purif.)
(Note: Solvent systems for TLC and HPLC must be developed empirically. NMR shifts are predicted locations.)
Experimental Workflow Diagram

Experimental_Workflow cluster_0 Step 1: N-O Cleavage cluster_1 Step 2: N-Alkylation S1_Setup Reaction Setup (Intermediate 1, Zn, Acetic Acid) S1_Reaction Reaction Monitoring (TLC / LC-MS) S1_Setup->S1_Reaction S1_Workup Workup & Extraction S1_Reaction->S1_Workup S1_Purify Purification (Chromatography) S1_Workup->S1_Purify S1_Analyze QC Analysis (NMR, MS, HPLC) S1_Purify->S1_Analyze S2_Setup Reaction Setup (Intermediate 2, NaH, Epoxide) S1_Analyze->S2_Setup Proceed with pure Intermediate 2 S2_Reaction Reaction Monitoring (TLC / LC-MS) S2_Setup->S2_Reaction S2_Workup Workup & Extraction S2_Reaction->S2_Workup S2_Purify Purification (Chromatography) S2_Workup->S2_Purify S2_Analyze QC Analysis (NMR, MS, HPLC) S2_Purify->S2_Analyze

Caption: General experimental workflow for synthesis and analysis.

Discussion and Regulatory Considerations

The protocols outlined provide a robust framework for synthesizing novel fungicides from this compound. The resulting target molecule contains the necessary structural motifs—a dichlorophenyl group and a hydroxyethyl triazole precursor structure—common to potent sterol biosynthesis inhibitors.

Further research should focus on:

  • Biological Screening: The synthesized compound must be tested in vitro and in vivo against a panel of relevant plant pathogens to determine its fungicidal activity and spectrum.[1][15]

  • SAR Studies: A library of analogues should be synthesized by varying the epoxide component to establish structure-activity relationships (SAR).

  • Process Optimization: Reaction conditions should be optimized to improve yields, reduce costs, and ensure scalability.

It is critical to remember that the development and commercialization of any new pesticide is a highly regulated process. All research intended for submission to regulatory agencies like the EPA must be conducted under Good Laboratory Practice (GLP) standards.[10][14] The registration process involves extensive data submission on efficacy, toxicology, and environmental fate.[16][17][18][19][20]

References

  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules. Available at: [Link]

  • Synthesis and Herbicidal Activity of New Imidazolidinedione Derivatives. Journal of Pesticide Science. Available at: [Link]

  • Good laboratory practice. Wikipedia. Available at: [Link]

  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. PubMed. Available at: [Link]

  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Semantic Scholar. Available at: [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC. Available at: [Link]

  • GLP Studies in Pesticide Products. NANOLAB LABORATORIES GROUP. Available at: [Link]

  • Good Laboratory Practices for Research Quality. Egnyte. Available at: [Link]

  • GUIDELINES ON GOOD LABORATORY PRACTICE IN PESTICIDE RESIDUE ANALYSIS. Codex Alimentarius. Available at: [Link]

  • Synthesis, fungicidal activity, and QSAR of a series of 2-dichlorophenyl-3-triazolylpropyl ethers. PubMed. Available at: [Link]

  • What steps are involved in the pesticide registration process, and how long does it typically take for a pesticide to be approved? Quora. Available at: [Link]

  • EPA Good Laboratory Practice (GLP) Studies. Southwest Research Institute. Available at: [Link]

  • N-Oxyenamine N-O cleavage: Conventional and Recent application to the Synthesis of heterocyclic compounds. SlideShare. Available at: [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. Available at: [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. Available at: [Link]

  • N–O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. ACS Publications. Available at: [Link]

  • The pesticide registration process. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • How to Register a Pesticide. California Department of Pesticide Regulation. Available at: [Link]

  • Pesticidal Effects of Some Imidazolidine and Oxazolone Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. ResearchGate. Available at: [Link]

  • 2,4-Dichlorophenoxyacetic acid. Wikipedia. Available at: [Link]

  • Pesticide Registration Manual: Chapter 1 - Overview of Requirements for Pesticide Registration and Registrant Obligations. US EPA. Available at: [Link]

  • Herbicide composition containing 2-imidazolidinone derivative as active agent and process for producing the active agents. Google Patents.
  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PubMed. Available at: [Link]

  • A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. MDPI. Available at: [Link]

  • Pesticide Registration Manual: Chapter 2 - Registering a Pesticide Product. US EPA. Available at: [Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PMC. Available at: [Link]

  • Herbicides and process for preparing the imidazolidine-(thi)one derivatives applicable as active substance. Google Patents.
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. PMC. Available at: [Link]

  • Synthesis and fungicidal activities ofn-(5-((2,4-dichlorophenoxy) methyl)-1,3,4-thiadiazol-2-yl)-Substituted-amide. ResearchGate. Available at: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. Available at: [Link]

  • Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Arkivoc. Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. PubMed. Available at: [Link]

  • Synthesis of 4-imidazolidinones. Organic Chemistry Portal. Available at: [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thio. Semantic Scholar. Available at: [Link]

  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. ElectronicsAndBooks. Available at: [Link]

Sources

Troubleshooting & Optimization

Resolving Baseline Noise in HPLC: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazolidinone Analysis

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering baseline noise issues, specifically during the analysis of imidazolidinones. A stable, flat baseline is the foundation of reliable chromatographic data, ensuring accurate peak integration and quantification.[1][2] This document provides a systematic, cause-and-effect approach to diagnosing and resolving the most common sources of baseline noise.

Initial Diagnosis: What is Your Baseline Telling You?

The appearance of your HPLC's baseline is a powerful diagnostic tool for assessing the overall health and performance of your system.[3] Different types of noise often point to specific problem areas within the instrument. Use the table below for a preliminary diagnosis.

Baseline Characteristic Potential Root Cause(s) Immediate Action Points
Regular, Periodic Spikes (Cyclic Noise) Pump pulsations, faulty check valves, inadequate mobile phase mixing.[4][5]1. Check pump pressure profile for fluctuations. 2. Purge the pump.[6] 3. Verify mobile phase is thoroughly mixed.
Irregular, Random Spikes (Erratic Noise) Air bubbles in the system, contaminated detector cell, leaks, failing detector lamp.[4][5][7]1. Degas mobile phase and flush the system.[5][8] 2. Inspect for leaks at all fittings.[5] 3. Clean the detector flow cell.[4]
High-Frequency, "Fuzzy" Noise Contaminated mobile phase, aging detector lamp, incorrect detector settings (e.g., sampling rate).[3][9]1. Prepare fresh, HPLC-grade mobile phase.[4] 2. Check detector lamp energy/age.[7] 3. Review detector data acquisition settings.[1]
Baseline Drift (Gradual Rise or Fall) Insufficient column equilibration, temperature fluctuations, mobile phase contamination or degradation.[1][9][10]1. Increase column equilibration time.[4][7] 2. Use a column oven to ensure stable temperature.[11] 3. Prepare fresh mobile phase daily.[12]

Systematic Troubleshooting Workflow

When baseline noise appears, a systematic approach is the most efficient way to identify and resolve the root cause.[13] The following workflow provides a logical path from initial observation to problem resolution.

HPLC_Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_mobile_phase Mobile Phase & Pump cluster_system_hardware Column & Detector start Observe Baseline Noise noise_type Characterize Noise Type (Regular, Irregular, Drift?) start->noise_type pressure_check Check Pump Pressure Is it stable or fluctuating? noise_type->pressure_check If Regular/Periodic inspect_leaks Inspect All Fittings For Leaks noise_type->inspect_leaks If Irregular equilibrate Ensure Full Column Equilibration noise_type->equilibrate If Drifting degas Degas Mobile Phase & Purge Pump pressure_check->degas Fluctuating check_mixing Verify Mixing (If using gradient) pressure_check->check_mixing Stable but Noisy check_valves Clean/Replace Check Valves degas->check_valves If noise persists fresh_mp Prepare Fresh Mobile Phase check_mixing->fresh_mp resolve Baseline Stable check_valves->resolve fresh_mp->resolve clean_cell Flush Detector Cell inspect_leaks->clean_cell check_lamp Check Lamp Energy & Age clean_cell->check_lamp check_lamp->resolve equilibrate->fresh_mp

Caption: A systematic workflow for troubleshooting HPLC baseline noise.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, providing the scientific reasoning behind each troubleshooting step.

A. Mobile Phase Issues

Q1: My baseline is noisy with random spikes, especially after preparing a new mobile phase. What's the cause?

A: This is a classic symptom of dissolved gas in the mobile phase.[1] As the mobile phase moves from the high-pressure environment of the pump and column to the lower-pressure environment of the detector flow cell, dissolved gases can come out of solution and form microbubbles.[14] These bubbles cause sharp spikes in the baseline due to the significant difference in refractive index between the liquid mobile phase and the gaseous bubble.

  • Causality: The analysis of many imidazolidinone compounds occurs at low UV wavelengths (e.g., 215 nm), where mobile phase absorbance is critical.[15][16] Solvents like methanol have significant absorbance at this wavelength, while acetonitrile is lower.[17] Any instability, such as bubble formation, is amplified at these sensitive wavelengths.

  • Solution: Thoroughly degas your mobile phase before and during use. While sonication offers some degassing, it is often insufficient as atmospheric gases can redissolve over time.[18] An in-line vacuum degasser is the most effective method.[14][19] Additionally, sparging the mobile phase with helium is a highly effective continuous degassing technique.[10]

Q2: I'm running a gradient analysis and see a wavy, periodic baseline. What's happening?

A: This issue often points to inadequate mixing of the mobile phase solvents.[2][4] When solvents A and B are not mixed into a homogenous solution before reaching the detector, the detector sees "slugs" of slightly different compositions. This causes a periodic fluctuation in the baseline as the refractive index and/or UV absorbance of the mobile phase changes rhythmically.

  • Causality: The problem is most pronounced when the mobile phase components have significantly different UV absorbance characteristics or when using additives like TFA only in the aqueous phase.[12]

  • Solution:

    • Increase Mixer Volume: If your HPLC system allows, use a larger volume mixer to ensure more thorough blending of the solvents.[20]

    • Premix Solvents: For isocratic methods, always prepare a pre-mixed mobile phase.[21] For gradient methods, try partially premixing components where possible.[22]

    • Use High-Quality Solvents: Always use HPLC-grade solvents to minimize impurities that can contribute to baseline noise.[23][24] Contaminants are a frequent cause of baseline issues, especially in gradient elution.[3]

B. HPLC System & Hardware Issues

Q3: My baseline shows regular, pulsing noise that matches the pump stroke. How do I fix this?

A: This is a direct indication of a problem with the pump's flow delivery, often related to pressure fluctuations.[25][6] Common culprits include worn pump seals, faulty check valves, or air trapped in the pump head.[3][26]

  • Causality: A check valve that is stuck or dirty will not seal properly, causing an inconsistent flow rate and pressure fluctuations with each piston stroke.[26] Similarly, worn piston seals allow mobile phase to leak, preventing the pump from maintaining a stable pressure.[6]

  • Solution:

    • Purge the Pump: The first step is to purge each pump channel at a high flow rate (e.g., 5 mL/min) to dislodge any trapped air bubbles.[27][28]

    • Clean Check Valves: If purging fails, the check valves may be dirty. Remove them according to the manufacturer's instructions and sonicate them in methanol or isopropanol.

    • Replace Pump Seals: Pump seals are consumable parts that should be replaced regularly as part of a preventive maintenance schedule.[3][5] Leaking around the pump head is a clear sign that the seals need replacement.[26]

Q4: My baseline is drifting steadily upwards during a long analytical run. What should I investigate?

A: Baseline drift can be caused by several factors, but the most common are insufficient column equilibration and temperature instability.[9][29]

  • Causality (Equilibration): When you change the mobile phase composition, the stationary phase of the column needs time to fully equilibrate. If you begin your analysis too soon, the column will continue to "bleed" or change its surface chemistry, causing the baseline to drift.[4]

  • Causality (Temperature): The viscosity of the mobile phase and the performance of the detector are sensitive to temperature changes.[11] If the laboratory's ambient temperature fluctuates (e.g., due to air conditioning cycles), or if the column is heated but the mobile phase is not pre-heated, you will see a drifting baseline.[2][10]

  • Solution:

    • Ensure Proper Equilibration: Flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.[4] For some methods, like those using ion-pairing agents, equilibration can take much longer.

    • Use a Column Oven: Maintaining a constant, stable temperature for the column is critical for reproducible chromatography.[2][11]

    • Check for Contamination: A rising baseline can also indicate that strongly retained compounds from previous injections are slowly eluting from the column.[4][12] Periodically flushing the column with a strong solvent can resolve this.

Q5: I've tried everything and still have high, irregular baseline noise. Could the column or detector be the problem?

A: Yes, if you have systematically ruled out mobile phase and pump issues, the problem may lie with the column or the detector itself.

  • Causality (Column): A contaminated or degraded column can leach impurities or stationary phase material, which will create significant baseline noise.[3][4] This is especially true if the column has been operated outside its recommended pH range.

  • Causality (Detector): A dirty detector flow cell, an aging UV lamp, or cracked cell windows can all be sources of irregular noise.[7][9][12] A failing lamp produces less light intensity, decreasing the signal-to-noise ratio.[1] Contaminants on the flow cell windows can scatter light and create spurious signals.

  • Solution:

    • Isolate the Column: To test if the column is the source, replace it with a union and run the mobile phase directly to the detector. If the baseline becomes stable, the column is the problem and should be cleaned or replaced.[3]

    • Clean the Detector Cell: Flush the flow cell with a strong, filtered solvent like isopropanol or methanol. For stubborn contamination, a flush with 1N nitric acid (never hydrochloric acid) may be necessary, but always consult your detector manual first.[4][5]

    • Check Lamp Performance: Most HPLC software allows you to perform a lamp intensity or energy test. If the energy is low, the lamp is nearing the end of its life and should be replaced.[7]

Key Experimental Protocols

Protocol 1: Mobile Phase Preparation for Low-Noise Analysis
  • Solvent Selection: Use only the highest purity, HPLC-grade or gradient-grade solvents and reagents.[20][23]

  • Weighing: If preparing a buffered mobile phase, accurately weigh all salts and additives.

  • Mixing: Add the organic solvent to the aqueous buffer solution to reduce the risk of salt precipitation.[21] Mix thoroughly.

  • Filtration: Vacuum filter the entire mobile phase solution through a 0.45 µm or 0.22 µm membrane filter compatible with your solvents.[19][23] This removes particulate matter that can clog the system.

  • Degassing: Transfer the filtered mobile phase to the solvent reservoir and degas continuously using an in-line vacuum degasser or by sparging with helium.

  • Freshness: Prepare aqueous buffer solutions fresh daily to prevent microbial growth, which can cause baseline problems and clog the system.[12][21]

Protocol 2: Systematic System Flush for Contamination Removal
  • Disconnect Column: Remove the column and replace it with a union to protect it from harsh solvents and prevent dislodged particulates from entering the detector.

  • Flush Sequence: Sequentially flush the entire system (pump, injector, tubing, and detector cell) with a series of filtered, degassed solvents. A common, effective sequence is:

    • HPLC-grade water (to remove salts and buffers)

    • Isopropanol (miscible with both aqueous and nonpolar organics)

    • Hexane (to remove nonpolar contaminants)

    • Isopropanol (as an intermediate solvent)

    • Re-equilibrate with your mobile phase.

  • Flow Rate and Duration: Flush each solvent for at least 30 minutes at a flow rate of 1-2 mL/min.

Understanding the Sources of Baseline Noise

This diagram illustrates the primary components of an HPLC system and the types of baseline disturbances they can generate.

HPLC_Noise_Sources cluster_pump Pump cluster_mobile_phase Mobile Phase cluster_injector Injector/Sample cluster_column Column cluster_detector Detector pump Pump Seals Check Valves Mixer noise Baseline Noise pump->noise Periodic Spikes (Pulsations) mp Dissolved Gas Contamination Immiscible Solvents mp->noise Irregular Spikes Drift injector Particulates Solvent Incompatibility injector->noise Erratic Noise Ghost Peaks column Contamination Phase Bleed Poor Equilibration column->noise Drift High Noise detector Failing Lamp Dirty Flow Cell Temperature Effects detector->noise High Frequency Noise Drift, Spikes

Caption: Common sources of baseline noise within an HPLC system.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Reddit. (2021). 5 Major causes of noise in chromatograms during HPLC analysis?. Retrieved from [Link]

  • Overbrook Scientific. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). TROUBLESHOOTING GUIDE - HPLC. Retrieved from [Link]

  • Separation Science. (2024, September 5). Optimizing HPLC Pressure: Real Solutions for Better Performance. Retrieved from [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

  • Analytical Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 15). How To Reduce Column Pressure in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Retrieved from [Link]

  • ResearchGate. (2011). What causes recurring pressure fluctuations in an hplc and how do you stop them?. Retrieved from [Link]

  • Bitesize Bio. (2025, June 2). Under Pressure: Tips for Keeping Your HPLC Up and Running Properly. Retrieved from [Link]

  • ResearchGate. (2014). Common Causes of Baseline Noise in HPLC & UHPLC Systems. Retrieved from [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • Liquid Chromatography. (2014, January 25). Diagnosing & Troubleshooting HPLC Pressure Fluctuation Problems (Unstable Baseline). Retrieved from [Link]

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 28). Essential Precautions for HPLC Mobile Phase Handling and Use. Retrieved from [Link]

  • LCGC International. (2010, March 1). Enhancing Signal-to-Noise. Retrieved from [Link]

  • INSIDE CHEMISTRY. (2017, April 14). Precautions in the handling of HPLC mobile phase. Retrieved from [Link]

  • Chromatography Forum. (2010). how to decrease noise in RP-HPLC acetonitrile water method. Retrieved from [Link]

  • Impact Factor. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Retrieved from [Link]

  • MDPI. (2020, February 2). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Retrieved from [Link]

  • ResearchGate. (2016). Why am I getting Baseline noise in HPLC?. Retrieved from [Link]

  • Shimadzu. (2025, April 15). Shimadzu Baseline Disturbance. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Photolysis of 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the photodegradation pathways of 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one .

This compound is a cyclic N-alkoxyurea derivative. Its degradation under UV light is governed by three competing photochemical mechanisms: N-demethoxylation , homolytic hydrodechlorination , and nucleophilic ring opening . The following protocols and troubleshooting steps are derived from structure-activity relationships (SAR) of analogous N-methoxy-N-arylurea herbicides (e.g., Linuron) and dichlorophenyl-imidazolidinone fungicides (e.g., Iprodione metabolites).

Part 1: Executive Technical Summary

Subject: this compound Class: Cyclic N-methoxyurea / Phenyl-imidazolidinone Primary UV Vulnerabilities:

  • N-O Bond Lability: The N-methoxy bond is photosensitive, leading to radical cleavage or rearrangement to the N-hydroxy or N-H analog.

  • Aryl-Chlorine Homolysis: The 2,4-dichlorophenyl moiety undergoes stepwise dechlorination (radical mechanism), particularly at the ortho (2-position) due to steric relief.

  • Ring Stability: The imidazolidin-2-one ring is generally stable but susceptible to photo-hydrolysis, leading to linear urea derivatives and eventually 2,4-dichloroaniline (2,4-DCA).

Part 2: Degradation Pathways & Mechanisms[1]

Pathway A: N-Demethoxylation (Primary Route)

The most rapid photochemical event is often the loss of the methoxy group. This occurs via homolytic cleavage of the N-O bond or an intramolecular rearrangement.

  • Mechanism: Excitation (

    
    ) leads to the cleavage of the N-OCH
    
    
    
    bond.
  • Product: 1-(2,4-Dichlorophenyl)imidazolidin-2-one (Desmethoxy analog).

  • Mass Shift:

    
     (Loss of CH
    
    
    
    O via rearrangement) or
    
    
    (Loss of
    
    
    OCH
    
    
    ).
Pathway B: Stepwise Photodechlorination

UV irradiation (


 nm) excites the aryl ring, causing homolytic fission of the C-Cl bond.
  • Mechanism: C-Cl

    
     C
    
    
    
    + Cl
    
    
    . The aryl radical abstracts a hydrogen atom from the solvent (R-H).
  • Selectivity: The ortho-chlorine (2-position) is often lost first due to steric strain with the imidazolidinone ring, followed by the para-chlorine.

  • Product: 1-(4-Chlorophenyl)-3-methoxyimidazolidin-2-one (Monochloro intermediate).

  • Mass Shift:

    
     (Loss of Cl, Gain of H).
    
Pathway C: Photo-Hydrolytic Ring Opening

Prolonged irradiation or basic pH conditions facilitate the nucleophilic attack of water on the carbonyl carbon (C2).

  • Mechanism: Hydrolysis of the cyclic urea.

  • Product: N-(2,4-Dichlorophenyl)-N'-methoxyurea (Linear urea)

    
     2,4-Dichloroaniline.
    
  • Mass Shift:

    
     (Addition of H
    
    
    
    O).

Part 3: Visualization (Pathway Diagram)

DegradationPathways Parent Parent Compound 1-(2,4-Dichlorophenyl)- 3-methoxyimidazolidin-2-one (MW: ~261) Desmethoxy Metabolite A (Desmethoxy) 1-(2,4-Dichlorophenyl)- imidazolidin-2-one (MW: ~231) Parent->Desmethoxy N-Demethoxylation (hv, -CH2O) Monochloro Metabolite B (Dechlorinated) 1-(4-Chlorophenyl)- 3-methoxyimidazolidin-2-one (MW: ~227) Parent->Monochloro Dechlorination (hv, -Cl, +H) LinearUrea Metabolite C (Linear) N-(2,4-Dichlorophenyl)- N'-methoxyurea (MW: ~279) Parent->LinearUrea Ring Hydrolysis (+H2O) Aniline Terminal Product 2,4-Dichloroaniline (MW: 162) Desmethoxy->Aniline Amide Cleavage LinearUrea->Aniline Hydrolysis

Caption: Photodegradation network showing N-demethoxylation (Blue), Dechlorination (Yellow), and Ring Hydrolysis (Green).

Part 4: Troubleshooting Guide & FAQs

Section 1: Peak Identification (LC-MS/HPLC)

Q1: I see a new peak eluting before the parent with a mass loss of 30 Da. What is it?

  • Diagnosis: This is the Desmethoxy metabolite (1-(2,4-Dichlorophenyl)imidazolidin-2-one).

  • Mechanism: The loss of 30 Da corresponds to the loss of Formaldehyde (CH

    
    O), a common rearrangement product of N-methoxy groups under UV.
    
  • Action: Confirm by checking for the loss of the methoxy signal in NMR (approx. 3.8 ppm) or fragmentation of the N-N/N-C bond in MS/MS.

Q2: My chromatogram shows a peak with an M+2 isotopic pattern that is different from the parent. Why?

  • Diagnosis: You are likely observing the Monochloro derivative.

  • Explanation: The parent compound has two chlorines (M, M+2, M+4 pattern approx 9:6:1). If one chlorine is lost (photodechlorination), the pattern shifts to a single chlorine profile (M, M+2 approx 3:1).

  • Action: Check the mass difference. A shift of -34 Da (e.g., 261

    
     227) confirms dechlorination.
    

Q3: A highly polar peak is appearing at the solvent front. Could this be the aniline?

  • Diagnosis: Yes, 2,4-Dichloroaniline (2,4-DCA) is a terminal degradation product.

  • Verification: 2,4-DCA is significantly more polar than the cyclic urea. It will have a distinct UV absorption max at ~240 nm and ~300 nm (amine band).

  • Warning: 2,4-DCA is toxic and volatile; ensure your recovery protocols account for potential evaporative loss during concentration.

Section 2: Kinetic Control

Q4: The degradation rate is too fast to measure intermediates. How do I slow it down?

  • Root Cause: The 2,4-dichlorophenyl ring absorbs strongly in the UV-C/UV-B range, driving rapid radical formation.

  • Protocol Adjustment:

    • Filter Light: Use a Pyrex filter (

      
       nm) to cut off high-energy UV-C, which drives non-specific homolysis.
      
    • Solvent Change: Avoid hydrogen-donating solvents (like Methanol or Isopropanol) if you want to suppress dechlorination. These solvents facilitate the H-abstraction step of the radical mechanism. Switch to Acetonitrile/Water.

Q5: Why does the pH of my solution drift during photolysis?

  • Root Cause: Release of HCl.

  • Mechanism: Photodechlorination releases Cl

    
    , which forms HCl in aqueous media.
    
  • Impact: Acidification can catalyze the hydrolytic ring-opening pathway (Pathway C), artificially inflating the concentration of linear urea byproducts.

  • Solution: Buffer the system using a phosphate buffer (pH 7.0) to distinguish between direct photolysis and acid-catalyzed hydrolysis.

Part 5: Experimental Protocol for Pathway Elucidation

To validate the pathways described above, perform the following "Self-Validating" experiment:

StepActionPurpose
1 Prepare Solution Dissolve 10

M compound in unbuffered pure water and in pH 7.0 phosphate buffer.
2 Irradiation Expose to Xenon arc lamp (simulated solar) or Hg-lamp (254 nm) for time points: 0, 5, 15, 30, 60 min.
3 Dark Control Keep a wrapped vial under identical temperature conditions. (Critical for distinguishing hydrolysis from photolysis) .
4 Analysis LC-MS/MS (ESI+). Monitor MRM transitions for Parent (261), Desmethoxy (231), and Monochloro (227).
5 Data Interpretation If "Dark Control" shows Desmethoxy product

The compound is thermally unstable (unlikely). If only UV samples show it

Validated Photolysis.

References

  • Photochemistry of N-Alkoxyureas (Analogous Mechanism)

    • Study: Photodegradation of Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea).
    • Relevance: Establishes the N-demethoxylation mechanism for N-methoxy-N-aryl compounds.
    • Source: (PubMed).

  • Stability of Dichlorophenyl-Imidazolidinones

    • Study: Degrad
    • Relevance: Demonstrates the stability of the imidazolidinone ring and the pathway toward 3,5-dichloroaniline (analogous to 2,4-DCA form
    • Source: (J. Agric. Food Chem).

  • Photodechlorination Mechanisms

    • Study: Photolysis of Chlorophenols and Chloroanilines.
    • Relevance: Explains the radical mechanism and ortho-selectivity of dechlorin
    • Source: (Env. Sci. Tech).

Validation & Comparative

A Senior Application Scientist's Guide to Structural Elucidation: Interpreting the 1H NMR Spectrum of 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines. The molecule 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one represents a typical new chemical entity whose journey from synthesis to potential application begins with rigorous characterization.

This guide provides an in-depth, expert-level interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this target molecule. As the primary tool for elucidating the structure of organic compounds, ¹H NMR offers a detailed picture of the proton framework.[1][2] However, reliance on a single analytical technique is a precarious strategy. Therefore, this guide extends beyond NMR to compare and contrast its capabilities with orthogonal analytical methods, including ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We will explore the causality behind our analytical choices, presenting a holistic workflow that ensures the highest degree of scientific integrity and confidence in our structural assignment.

Chapter 1: The Cornerstone of Analysis: ¹H NMR Spectroscopy

Proton NMR spectroscopy is the initial and most informative step in the structural elucidation of most organic molecules.[2] It provides critical information on the number of distinct proton environments, their relative numbers, their electronic surroundings, and the connectivity between neighboring protons.[2]

Predicted ¹H NMR Spectrum of this compound

While an experimental spectrum for this exact molecule is not publicly available, we can construct a highly accurate predicted spectrum by analyzing its constituent parts and drawing on extensive spectral databases of related structural motifs.

Below is the structure with protons labeled for clear assignment.

Caption: Structure of this compound with proton labeling.

1. Aromatic Region (δ 7.0 - 7.6 ppm):

  • Signal (a) - H-6' (δ ≈ 7.5 ppm, doublet, J ≈ 2.5 Hz, 1H): This proton is ortho to the C-Cl bond and meta to the nitrogen-substituted carbon. The ortho coupling to H-5' is small (typically 2-3 Hz for meta coupling). It appears as a doublet due to splitting by H-5'.

  • Signal (b) - H-5' (δ ≈ 7.3 ppm, doublet of doublets, J ≈ 8.7, 2.5 Hz, 1H): This proton is coupled to both H-6' (meta coupling, J ≈ 2.5 Hz) and H-3' (ortho coupling, J ≈ 8.7 Hz), resulting in a doublet of doublets.

  • Signal (c) - H-3' (δ ≈ 7.2 ppm, doublet, J ≈ 8.7 Hz, 1H): This proton is ortho to the nitrogen-substituted carbon and coupled only to H-5', appearing as a doublet. The electron-withdrawing nature of the two chlorine atoms and the imidazolidinone ring deshields these protons, causing them to appear at a relatively high chemical shift.[3][4]

2. Imidazolidinone Ring (δ 3.5 - 4.2 ppm):

  • Signals (d) & (e) - N-CH₂-CH₂-N (δ ≈ 3.7-4.1 ppm, two triplets or complex multiplets, 4H): These two methylene groups form an AA'BB' spin system. The protons on C5 (labeled 'd') are adjacent to the dichlorophenyl-substituted nitrogen (N1), while the protons on C4 (labeled 'e') are adjacent to the methoxy-substituted nitrogen (N3). Due to the different electronic environments, they will have slightly different chemical shifts. Protons at 'd' are expected to be slightly more downfield due to the direct influence of the aromatic ring. They will likely appear as two distinct, overlapping multiplets that may simplify to triplets if the coupling constants are similar.

3. Methoxy Region (δ 3.5 - 3.8 ppm):

  • Signal (f) - N-O-CH₃ (δ ≈ 3.6 ppm, singlet, 3H): The methoxy protons are chemically unique and have no adjacent protons to couple with, resulting in a sharp singlet.[1][3] Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom.

Chapter 2: A Comparative Framework for Unambiguous Confirmation

While ¹H NMR provides the structural backbone, a truly rigorous characterization relies on orthogonal techniques that probe different molecular properties. This multi-faceted approach is the cornerstone of modern analytical chemistry, ensuring that the proposed structure is not just plausible, but definitive.

Alternative & Complementary Techniques
Technique Information Provided Strengths for this Molecule Limitations
¹H NMR Proton environment, connectivity (J-coupling), relative proton count.Excellent for detailed mapping of the C-H framework.Does not directly detect quaternary carbons; provides relative, not absolute, proton counts without an internal standard.
¹³C NMR Number of unique carbon environments, carbon hybridization (sp², sp³).Confirms the total number of carbons (10 unique signals expected); identifies the carbonyl carbon (δ ≈ 160-170 ppm).[5][6][7]Low natural abundance (1.1%) of ¹³C requires longer acquisition times or more sample.[8][9] Not quantitative under standard conditions.[5]
Mass Spectrometry (MS) Molecular weight, molecular formula (High-Res MS), fragmentation patterns.Provides the exact molecular weight, confirming the elemental composition (C₁₀H₁₀Cl₂N₂O₂).[10][11] Fragmentation can help confirm substructures.Does not provide information on isomer connectivity (e.g., 2,4-dichloro vs. 3,5-dichloro).
HPLC-UV Purity assessment, retention time.The "gold standard" for determining the purity of the compound.[12][13] Can separate the target molecule from starting materials, byproducts, or isomers.Provides minimal structural information on its own. Requires a chromophore (the dichlorophenyl ring serves well) for UV detection.
FTIR Spectroscopy Presence of functional groups.Quickly confirms the presence of key functional groups like the amide C=O stretch (around 1700 cm⁻¹) and aromatic C-H bonds.[14][15]Provides a molecular "fingerprint" but offers limited information on the overall connectivity of the carbon skeleton.[14]

This comparative approach demonstrates a self-validating system. The molecular formula from MS must match the sum of atoms deduced from ¹H and ¹³C NMR. The purity determined by HPLC confirms that the NMR spectra are representative of the main component and not a mixture.

Chapter 3: Validated Experimental Protocols

Explaining the causality behind experimental choices is critical. The protocols below are designed not just to acquire data, but to acquire high-quality, reliable data suitable for regulatory scrutiny.

Workflow for Complete Structural Elucidation

G cluster_0 Primary Structure Elucidation cluster_1 Confirmation & Purity sample Sample Preparation (5-10 mg in 0.6 mL CDCl₃) nmr_acq NMR Acquisition (¹H, ¹³C, DEPT, COSY) sample->nmr_acq Dissolve & Filter nmr_data NMR Data Analysis (Assign Peaks, Confirm Connectivity) nmr_acq->nmr_data Process FID structure Final Structure Confirmation nmr_data->structure Proposed Structure hplc_prep HPLC Sample Prep (1 mg/mL in ACN/H₂O) hplc_ms HPLC-MS/MS Analysis (Purity & Mass Confirmation) hplc_prep->hplc_ms Inject hplc_data Data Integration (Purity %, [M+H]⁺) hplc_ms->hplc_data Extract Chromatograms hplc_data->structure Orthogonal Validation

Caption: A comprehensive analytical workflow for structural confirmation.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[16][17] The higher concentration for ¹³C NMR is necessary to compensate for its low natural abundance and sensitivity.[17]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its relatively clean spectral window.[17][18] TMS serves as the internal reference standard, defined as 0.0 ppm.[3][4]

    • Ensure the sample is fully dissolved. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[17] This prevents magnetic field distortions that can broaden spectral lines.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃. The lock signal stabilizes the magnetic field, ensuring high resolution.

    • Shim the magnetic field to optimize its homogeneity across the sample volume. This process is critical for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence. A typical experiment involves 16-32 scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Decoupling removes the splitting from attached protons, simplifying the spectrum to one peak per unique carbon.[5][9]

    • Due to the lower sensitivity, 1024-4096 scans are typically required.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID) signal.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm for ¹H or the residual CDCl₃ peak to 77.16 ppm for ¹³C.

    • Integrate the ¹H NMR signals to determine the relative ratios of protons.[1]

Protocol 2: HPLC-MS for Purity and Molecular Weight Confirmation

Objective: To assess the purity of the sample and confirm its molecular weight using a mass spectrometer detector.

Methodology:

  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in acetonitrile.

    • Prepare Mobile Phase A: 0.1% formic acid in water.

    • Prepare Mobile Phase B: 0.1% formic acid in acetonitrile. The use of a volatile buffer like formic acid is essential for compatibility with mass spectrometry.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 100 mm, 2.7 µm particle size) is a versatile first choice for small molecules of this polarity.

    • Gradient Elution: A gradient from 10% B to 95% B over 10 minutes allows for the separation of compounds with a wide range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Injection Volume: 5 µL.

    • Detection: UV detection at 254 nm (where the dichlorophenyl ring will strongly absorb) and mass spectrometry.

  • Mass Spectrometry Conditions (ESI+):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is chosen as the nitrogen atoms in the molecule are readily protonated.

    • Scan Range: m/z 100-500. This range comfortably covers the expected molecular ion [M+H]⁺ (calculated m/z ≈ 275.02).

    • High-Resolution MS: For accurate mass measurement, a high-resolution instrument (e.g., Orbitrap or TOF) is used to determine the molecular formula by measuring the mass to four or five decimal places.[10][19][20]

  • Data Analysis:

    • Integrate the peaks in the UV chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.

    • Extract the mass spectrum for the main peak. Confirm that the observed m/z for the [M+H]⁺ ion matches the calculated exact mass for C₁₀H₁₁Cl₂N₂O₂⁺. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) provides further definitive confirmation.

Conclusion

References

  • Title: Using Mass Spectrometry to Find Chemical Formulas Source: Study.com URL: [Link]

  • Title: The Basics of Interpreting a Proton (1H) NMR Spectrum Source: ACD/Labs URL: [Link]

  • Title: 6.6: ¹H NMR Spectra and Interpretation (Part I) Source: Chemistry LibreTexts URL: [Link]

  • Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]

  • Title: Intro to Mass Spectrometry Source: Organic Chemistry at CU Boulder URL: [Link]

  • Title: Carbon-13 nuclear magnetic resonance Source: Wikipedia URL: [Link]

  • Title: NMR Sample Preparation Source: University of Ottawa URL: [Link]

  • Title: How to Interpret FTIR Results: A Beginner's Guide Source: AZoM.com URL: [Link]

  • Title: FTIR Spectroscopy for Functional Group Analysis Source: Scribd URL: [Link]

  • Title: 13.13 Uses of 13C NMR Spectroscopy Source: Fiveable URL: [Link]

  • Title: C-13 NMR Spectroscopy Source: Slideshare URL: [Link]

  • Title: Small Molecule Development Analytical Methods for Faster Time to Market Source: Hovione URL: [Link]

  • Title: Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation Source: Journal of Chemical Education URL: [Link]

  • Title: Computer-Assisted Method Development for Small and Large Molecules Source: Chromatography Online URL: [Link]

  • Title: (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Source: ResearchGate URL: [Link]

  • Title: A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine Source: PubMed URL: [Link]

  • Title: (PDF) Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models Source: ResearchGate URL: [Link]

  • Title: Spectroscopy 13C NMR and 1H NMR Source: Mesbah Energy URL: [Link]

  • Title: Applications of 13 C NMR Source: University of Regensburg URL: [Link]

  • Title: FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols Source: Atmospheric Chemistry and Physics URL: [Link]

  • Title: Why Is HPLC Ideal for Chemical Purity Testing? Source: Moravek URL: [Link]

  • Title: Functional group identification for FTIR spectra using image-based machine learning Source: ChemRxiv URL: [Link]

  • Title: 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry Source: Chemistry LibreTexts URL: [Link]

  • Title: mass spectra - the molecular ion (M+) peak Source: Chemguide URL: [Link]

  • Title: 1H NMR - Intro Source: Wake Forest University URL: [Link]

  • Title: NMR Sample Preparation Source: Iowa State University Chemical Instrumentation Facility URL: [Link]

  • Title: NMR Sample Preparation Source: Western University URL: [Link]

  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: ALWSCI URL: [Link]

  • Title: 6.6 ¹H NMR Spectra and Interpretation (Part I) Source: KPU Pressbooks URL: [Link]

  • Title: NMR Sample Preparation Source: University of Reading URL: [Link]

  • Title: HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers? Source: Protheragen URL: [Link]

Sources

Certified Reference Material for 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical evaluation, application, and comparative performance of Certified Reference Materials (CRMs) for 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one . This compound is a critical target analyte, often monitored as a stable metabolite or process impurity in the analysis of phenyl-imidazolidinone based agrochemicals (e.g., specific dicarboximide fungicide derivatives) or pharmaceutical intermediates.

Executive Summary & Application Scope

This compound is a specific nitrogen-heterocyclic residue. In regulatory workflows (GLP/ISO 17025), accurate quantification is non-negotiable. The "product" in this context is the ISO 17034 Certified Reference Material (CRM) , which serves as the metrological anchor for quantification.

This guide compares the ISO 17034 CRM against its primary alternatives: ISO 17025 Analytical Standards and Research Grade Reagents . The choice of material dictates the validity of your Uncertainty Budget and the legal defensibility of your data.

Core Application Areas:
  • Pesticide Residue Analysis: Monitoring metabolic breakdown products of dicarboximide-class fungicides in food matrices (QuEChERS workflows).

  • Pharmaceutical Impurity Profiling: Quantifying genotoxic impurities (GTIs) in antifungal drug synthesis (e.g., azole intermediates).

  • Environmental Forensics: Tracking soil/water degradation pathways of dichloro-phenyl moieties.

Comparative Analysis: CRM vs. Alternatives

The "performance" of a reference material is defined by its Metrological Traceability , Homogeneity , and Stability .

The Alternatives
  • Option A: ISO 17034 CRM (The Gold Standard)

    • Definition: Characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

    • Best For: Method validation, calibration of working standards, and dispute resolution.

  • Option B: ISO 17025 Analytical Standard (The Silver Standard)

    • Definition: Analyzed in an accredited lab, providing a purity value but often lacking a comprehensive uncertainty budget (homogeneity/stability data may be generic).

    • Best For: Routine QC checks, system suitability testing.

  • Option C: Research Grade / Neat Chemical (The Bronze/Risky Option)

    • Definition: Supplied with a basic Certificate of Analysis (CoA) (e.g., "Purity >95%"). No guarantee of traceability or long-term stability.

    • Best For: Early-stage R&D, qualitative identification (retention time checks).

Performance Data Summary
MetricISO 17034 CRM ISO 17025 Analytical Standard Research Grade Reagent
Certified Purity 99.5% ± 0.3% (k=2) >99.0% (Typical)>95% (Nominal)
Traceability SI Units (via NIST/NMI) Secondary StandardUnverified / Batch-dependent
Uncertainty Budget Comprehensive (Includes Homogeneity, Stability, Purity)Partial (Purity only)None
Homogeneity Tested & Certified (Bottle-to-bottle)AssumedUnknown
Shelf Life Guaranteed (Stability Monitoring)Expiry based on date of mfgUnknown/Variable
Regulatory Acceptance Mandatory for ISO 17025 AccreditationAcceptable for Routine QCRejected for Quantitation

Technical Deep Dive: The Traceability Chain

To understand why the CRM is superior, one must visualize the hierarchy of metrological competence. The CRM bridges the gap between the SI unit (Mole/Kg) and your HPLC-MS/MS peak area.

TraceabilityChain cluster_uncertainty Uncertainty Propagation (u) SI_Unit SI Unit (Mole/Kg) Primary_Std Primary Standard (NMI) (e.g., qNMR / Mass Balance) SI_Unit->Primary_Std Direct Realization CRM ISO 17034 CRM 1-(2,4-Dichlorophenyl)-3-methoxy... Primary_Std->CRM Certification (Gravimetry/qNMR) Working_Std User Working Standard (Diluted Stock) CRM->Working_Std Gravimetric Prep Instrument Instrument Response (HPLC-MS/MS) Working_Std->Instrument Calibration Result Final Analytical Result (mg/kg) Instrument->Result Calculation

Figure 1: Metrological Traceability Chain. The ISO 17034 CRM is the critical link that ensures your result is comparable to international standards.

Experimental Protocol: Validated Workflow

Objective: Accurate quantification of this compound in a complex matrix using an ISO 17034 CRM.

Phase 1: Stock Standard Preparation (The Critical Step)
  • Principle: Gravimetric preparation minimizes uncertainty compared to volumetric methods.

  • Materials:

    • ISO 17034 CRM (Solid, approx. 10 mg).

    • Solvent: LC-MS Grade Acetonitrile (MeCN).

    • Balance: Analytical balance (d = 0.01 mg).

  • Protocol:

    • Equilibrate CRM ampoule to room temperature (20°C) to prevent condensation.

    • Weigh the CRM (~10 mg) directly into a volumetric flask (10 mL) or weigh by difference into a tared vial.

    • Calculation:

      
      
      Where 
      
      
      
      is the certified purity fraction (e.g., 0.995).
    • Uncertainty Estimation (

      
      ): 
      
      
      
      
      Note: Only the CRM provides a valid
      
      
      .
Phase 2: Instrumental Analysis (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: MRM Mode (Multiple Reaction Monitoring).

    • Precursor Ion: [M+H]+ (Calculate based on MW ~261.1 g/mol ).

    • Quantifier Transition: Loss of methoxy/carbonyl group.

    • Qualifier Transition: Loss of dichlorophenyl fragment.

Phase 3: Quality Control Logic

Every batch must include a Check Standard prepared from a second source (or a different lot of the CRM) to verify the calibration curve.

QC_Workflow Start Start Batch Calib Calibration Curve (R² > 0.995) Start->Calib ICV Initial Calib. Verification (Second Source CRM) Calib->ICV Samples Sample Injection ICV->Samples Pass (±10%) Fail Stop & Re-analyze ICV->Fail Fail (>10%) CCV Continuing Calib. Verif. (Every 10 samples) Samples->CCV CCV->Samples Pass Pass Data Release CCV->Pass End of Batch CCV->Fail Fail

Figure 2: Analytical Quality Control Workflow. The "Second Source" (ICV) is best satisfied by a CRM from a different lot or supplier.

Strategic Recommendations

When to use ISO 17034 CRM?
  • Mandatory: When validating a new analytical method (e.g., for a new pesticide registration dossier).

  • Mandatory: When assigning values to "In-House" working standards.

  • Highly Recommended: For long-term stability studies where instrument drift must be distinguished from analyte degradation.

When to use ISO 17025 Standards?
  • Acceptable: For routine, high-throughput screening where the method uncertainty (e.g., extraction efficiency) dominates the budget, rendering the purity uncertainty negligible.

Cost-Benefit Analysis

While a CRM costs 2-3x more than a research chemical, the cost of re-running a failed validation study or defending a false positive in court is exponentially higher. For regulated industries (Pharma/Agro), the CRM is the only risk-mitigated choice.

References

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. Link

  • NIST Special Publication 260-136 . Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials. National Institute of Standards and Technology. Link

  • SANTE/11312/2021 . Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. European Commission. Link

  • LGC Standards . Guide to Certified Reference Materials for Pesticide Residues. (General reference for CRM sourcing). Link

  • Merck / Sigma-Aldrich . TraceCERT® Certified Reference Materials - Technical Guide. Link

(Note: Specific product pages for "this compound" should be verified with suppliers like LGC, Dr. Ehrenstorfer, or AccuStandard, as custom synthesis may be required if it is a novel metabolite.)

Comparing 2,4-dichloro vs 3,5-dichloro isomers of methoxyimidazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 2,4-Dichloro vs. 3,5-Dichloro Isomers of Phenyl Methoxyimidazolidinone

For researchers and professionals in drug development and agrochemical synthesis, the precise substitution pattern on an aromatic ring can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a detailed comparison of the 2,4-dichloro and 3,5-dichloro isomers of N-phenyl-methoxyimidazolidinone, a core structure of interest for its potential applications. While direct comparative studies on these specific methoxyimidazolidinone isomers are not extensively published, this document synthesizes established principles of organic chemistry and data from analogous structures to provide a predictive and practical guide for their synthesis, characterization, and potential functional differences.

The positioning of halogen substituents—ortho/para in the 2,4-isomer versus meta/meta in the 3,5-isomer—creates significant electronic and steric distinctions. These differences are expected to influence everything from synthetic strategy and reaction kinetics to chromatographic behavior and, most critically, interaction with biological targets. This guide will elucidate these differences through hypothesized synthetic routes, predictive analytical data, and detailed experimental protocols, offering a robust framework for researchers entering this chemical space.

Synthesis Strategy: A Tale of Two Anilines

The most logical and convergent synthetic approach for both target isomers involves the cyclization of a substituted urea or thiourea precursor, which is itself derived from the corresponding dichlorinated aniline. The choice of starting material is the critical diverging point that dictates the final substitution pattern.

  • 2,4-Dichloro-phenyl Methoxyimidazolidinone: The synthesis begins with 2,4-dichloroaniline.

  • 3,5-Dichloro-phenyl Methoxyimidazolidinone: The synthesis begins with 3,5-dichloroaniline.

The general synthetic pathway can be visualized as a two-step process: formation of an N-phenylurea intermediate followed by cyclization with a suitable C2 synthon. A plausible route involves reaction of the starting aniline with an isocyanate to form the urea, followed by an acid-catalyzed cyclization.

Synthetic_Pathway cluster_0 Pathway for 2,4-Dichloro Isomer cluster_1 Pathway for 3,5-Dichloro Isomer 2,4-DCA 2,4-Dichloroaniline Urea_24 Intermediate Urea (2,4-substituted) 2,4-DCA->Urea_24 Step 1: Isocyanate Reaction Product_24 2,4-Dichloro-phenyl Methoxyimidazolidinone Urea_24->Product_24 Step 2: Acid-Catalyzed Cyclization 3,5-DCA 3,5-Dichloroaniline Urea_35 Intermediate Urea (3,5-substituted) 3,5-DCA->Urea_35 Step 1: Isocyanate Reaction Product_35 3,5-Dichloro-phenyl Methoxyimidazolidinone Urea_35->Product_35 Step 2: Acid-Catalyzed Cyclization

Caption: General synthetic pathways for the target isomers.

Experimental Protocol: General Synthesis of Dichloro-phenyl Methoxyimidazolidinones

This protocol describes a general method adaptable for both isomers, starting from the appropriately substituted dichloroaniline. The synthesis of related imidazolidinone structures has been previously described.[1][2]

PART A: Synthesis of N-(Dichlorophenyl)-N'-(methoxyacetyl)urea Intermediate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of the selected dichloroaniline isomer (2,4- or 3,5-dichloroaniline) in 50 mL of anhydrous toluene.

  • Intermediate Formation: To the stirred solution, add 12 mmol of methoxyacetyl isocyanate dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Isolation: The urea intermediate will likely precipitate from the solution. Collect the solid by vacuum filtration, wash with cold hexane (2 x 20 mL) to remove non-polar impurities, and dry under vacuum.

PART B: Acid-Catalyzed Cyclization to Methoxyimidazolidinone

  • Reaction Setup: Suspend 8 mmol of the dried urea intermediate from Part A in 40 mL of glacial acetic acid in a 100 mL round-bottom flask.

  • Cyclization: Add 5-6 drops of concentrated sulfuric acid as a catalyst. Heat the mixture to 80-90°C with stirring for 6-8 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture slowly into 200 mL of ice-cold water. A solid precipitate of the crude product should form.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with deionized water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Comparative Physicochemical and Spectroscopic Properties

The isomeric difference directly translates to distinct physical and spectral properties. These predictable differences are foundational for confirming the identity and purity of each synthesized compound.

Property2,4-Dichloro Isomer3,5-Dichloro IsomerRationale
Symmetry AsymmetricSymmetric (C2v)The 3,5-substitution pattern has a plane of symmetry through the C1-C4 axis of the phenyl ring.
Dipole Moment HigherLowerIn the 2,4-isomer, the vector sum of the C-Cl bond dipoles is significant. In the 3,5-isomer, the dipoles partially cancel each other out due to symmetry, resulting in a smaller net dipole moment.
Polarity More PolarLess PolarHigher dipole moment leads to greater overall molecular polarity.
Solubility Higher solubility in polar solvents.Higher solubility in non-polar solvents."Like dissolves like." The more polar isomer will be more soluble in polar solvents like methanol or acetone.
HPLC Retention Shorter retention time on reverse-phase (C18) columns.Longer retention time on reverse-phase (C18) columns.On a non-polar stationary phase, the more polar 2,4-isomer will elute faster with a polar mobile phase.[3][4]
Predictive Spectroscopic Signatures

Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is the most definitive method for distinguishing between the two isomers. The substitution pattern creates unique chemical environments for the aromatic protons and carbons.[5][6][7]

¹H NMR Spectroscopy:

  • 2,4-Dichloro Isomer: The three aromatic protons will be in different chemical environments and will show a complex splitting pattern. We expect to see:

    • One doublet (H-6) coupled to H-5.

    • One doublet of doublets (H-5) coupled to H-6 and H-3.

    • One doublet (H-3) coupled to H-5.

  • 3,5-Dichloro Isomer: Due to symmetry, there are only two types of aromatic protons. We expect to see:

    • One triplet (or narrow multiplet) for the single proton at the C4 position (H-4).

    • One doublet for the two equivalent protons at the C2 and C6 positions (H-2, H-6).

¹³C NMR Spectroscopy:

  • 2,4-Dichloro Isomer: All six aromatic carbons are chemically non-equivalent, resulting in six distinct signals in the aromatic region.

  • 3,5-Dichloro Isomer: Due to symmetry, there are only four unique aromatic carbon signals (C1, C2/C6, C3/C5, C4).

This clear difference in the number of NMR signals provides an unambiguous method for structural confirmation.

Isomer-Specific Biological Activity: A Predictive Outlook

While specific data for these methoxyimidazolidinone isomers is lacking, the broader class of imidazolidinone derivatives is known for a range of biological activities, including herbicidal and fungicidal properties.[8][9][10] The principle that stereochemistry and positional isomerism play a pivotal role in biological activity is well-established.[11][12]

  • Steric Hindrance: The presence of a chlorine atom at the C-2 position (ortho to the point of attachment) in the 2,4-dichloro isomer introduces significant steric bulk near the imidazolidinone ring. This could hinder the molecule's ability to fit into the active site of a target enzyme or receptor compared to the 3,5-dichloro isomer , where the chlorine atoms are more remote.

  • Electronic Effects: The electronic properties of the phenyl ring are modulated differently by the two substitution patterns. The 2,4-substitution pattern creates a more polarized ring system, which could influence hydrogen bonding or π-π stacking interactions with a biological target.

  • Metabolic Stability: The position of the chlorine atoms can affect the molecule's susceptibility to metabolic degradation by enzymes such as cytochrome P450s. An ortho-chloro substituent (2,4-isomer) might block a potential site of hydroxylation, potentially leading to a longer biological half-life compared to the 3,5-isomer.

These differences suggest that the two isomers, despite having the same molecular formula, would likely exhibit different potencies and selectivity profiles in any given biological assay.

Analytical Workflow for Isomer Separation and Characterization

A robust analytical workflow is essential to ensure the identity and purity of each synthesized isomer. This involves a combination of chromatography for separation and spectroscopy for identification.

Analytical_Workflow Crude_Product Crude Synthesized Product Purification Purification Step (Recrystallization or Column Chromatography) Crude_Product->Purification Purity_Check Purity Assessment via HPLC Purification->Purity_Check Structure_ID Structural Identification Purity_Check->Structure_ID If pure NMR 1H and 13C NMR Spectroscopy Structure_ID->NMR MS Mass Spectrometry (MS) Structure_ID->MS IR Infrared (IR) Spectroscopy Structure_ID->IR Final_Confirmation Confirmed Isomer (>95% Purity) NMR->Final_Confirmation MS->Final_Confirmation IR->Final_Confirmation

Caption: Workflow for purification and characterization of isomers.

Protocol: HPLC Method for Isomer Separation and Purity Analysis

This method is designed to separate the two isomers based on their predicted polarity differences.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the purified solid in the mobile phase to a concentration of ~0.1 mg/mL.

  • Expected Outcome: The more polar 2,4-dichloro isomer is expected to have a shorter retention time than the less polar 3,5-dichloro isomer . Purity is determined by integrating the area of the main peak relative to the total peak area.

Conclusion

The 2,4-dichloro and 3,5-dichloro isomers of N-phenyl-methoxyimidazolidinone represent a classic case study in how subtle changes in molecular architecture can lead to significant functional divergence. The asymmetry and higher polarity of the 2,4-isomer contrast sharply with the symmetry and lower polarity of the 3,5-isomer. These fundamental differences provide a clear and predictable basis for their distinct synthesis, chromatographic separation, and spectroscopic identification. Furthermore, these physicochemical variations are anticipated to translate into different biological activity profiles due to altered steric and electronic properties. The protocols and predictive data within this guide offer a comprehensive framework for any researcher aiming to synthesize, characterize, and ultimately harness the unique properties of these two distinct chemical entities.

References

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Safety Operating Guide

Personal protective equipment for handling 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling, use, and disposal of 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one (CAS No. 90227-72-8). Given the absence of a specific, publicly available Safety Data Sheet (SDS), the following protocols are based on a conservative risk assessment derived from data on structurally similar dichlorophenyl and imidazolidinone compounds. This approach ensures a high margin of safety when working with a substance of unknown, but potentially significant, toxicity.

At-a-Glance Safety & PPE Summary

This table summarizes the minimum required engineering controls and personal protective equipment (PPE) for routine operations. Always consult your institution's Chemical Hygiene Plan and conduct a task-specific risk assessment before beginning work.

Category Minimum Requirement Rationale
Primary Engineering Control Certified Chemical Fume HoodTo prevent inhalation of potentially toxic dust or aerosols. Required for all manipulations.
Eye/Face Protection Chemical Splash Goggles & Face ShieldGoggles provide a seal against splashes and dust. A face shield is required when handling larger quantities (>1 g) or during splash-prone activities to protect the entire face.[1][2][3]
Hand Protection Double Nitrile GlovesHalogenated organic compounds can penetrate standard nitrile gloves.[4] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs.
Body Protection Flame-Resistant Lab Coat & Chemical ApronA buttoned lab coat protects against incidental contact.[1] A chemical-resistant apron is recommended for larger-scale work.
Respiratory Protection N95 Respirator (for solids)Required when weighing or transferring the solid material outside of a containment hood to prevent inhalation of fine particulates.
Waste Disposal Segregated Hazardous Waste ContainerDichlorophenyl compounds are often toxic to aquatic life and require disposal as regulated hazardous waste.[5]

Hazard Identification & Risk Assessment

  • Dichlorophenyl Moiety : Compounds containing a dichlorophenyl group are often associated with skin, eye, and respiratory irritation.[6] Some are classified as harmful if swallowed.[6][7] Furthermore, certain dichlorophenyl imidazolidine derivatives are suspected carcinogens and are noted for their high aquatic toxicity.[5]

  • Imidazolidinone Core : The imidazolidinone scaffold is found in many biologically active molecules.[8][9][10][11] While not universally toxic, this class of compounds warrants careful handling due to its potential for potent biological effects.[8][12]

Engineering and Administrative Controls

Personal protective equipment is the last line of defense. Prioritize engineering and administrative controls to minimize risk.

  • Designated Area : All work with this compound, including storage, weighing, and preparation of solutions, must be conducted in a designated area within a laboratory. This area should be clearly marked with warning signs.

  • Chemical Fume Hood : All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to contain dust and vapors.[2]

  • Standard Operating Procedure (SOP) : A written SOP must be developed and approved for all procedures involving this compound. This SOP should detail the specific steps of the experiment, the required safety measures, and emergency procedures.

Personal Protective Equipment (PPE) Protocol

The correct selection and use of PPE are critical. The following step-by-step protocols are mandatory.

Hand Protection
  • Selection : Use nitrile gloves as a minimum. For prolonged work or when handling larger quantities, consider using a more resistant glove material, such as Viton or a SilverShield liner under the outer nitrile glove.[4]

  • Donning : Always inspect gloves for tears or holes before use. Don an inner pair of nitrile gloves, followed by an outer pair. The outer glove should have the cuff pulled over the sleeve of the lab coat.

  • Doffing : If the outer glove becomes contaminated, carefully peel it off and dispose of it in the designated hazardous waste container. Don a new outer glove before resuming work. After work is complete, remove the outer glove, then the inner glove, without touching the outside of the gloves with your bare skin. Wash hands thoroughly with soap and water immediately after removing all gloves.[3]

Eye and Face Protection
  • Minimum Protection : ANSI-rated chemical splash goggles are required at all times when in the designated area.[2] Standard safety glasses do not provide adequate protection.[3]

  • Enhanced Protection : Wear a full-face shield over safety goggles when there is a significant risk of splashes, such as during transfers of solutions or when working with reactions under pressure.[3]

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration start Start: Assess Task weighing Weighing Solid (<1g) - Fume Hood - Double Nitrile Gloves - Lab Coat - Goggles - N95 Respirator start->weighing Handling Solid solution_prep Solution Prep / Reaction - Fume Hood - Double Nitrile Gloves - Lab Coat + Apron - Goggles + Face Shield start->solution_prep Handling Liquid large_scale Large Scale (>1g) / Spill - Fume Hood - Heavy-duty Gloves - Chemical Suit - Goggles + Face Shield - Respirator (Cartridge) solution_prep->large_scale High Splash Risk

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.